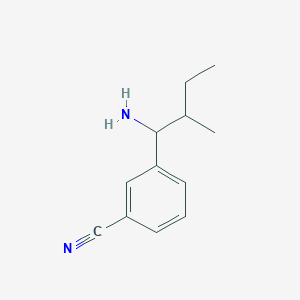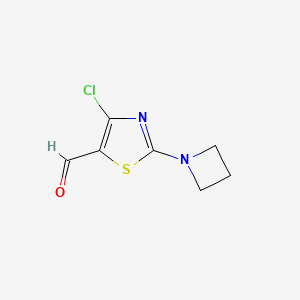
2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features both azetidine and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the thiazole ring, a five-membered ring containing both sulfur and nitrogen, imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The thiazole ring can be introduced via a cyclization reaction involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the azetidine and thiazole rings.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring can participate in various binding interactions, enhancing the compound’s biological activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further modulating their function .
Comparison with Similar Compounds
2-Azetidinone: Known for its presence in β-lactam antibiotics like penicillins and cephalosporins.
4-Chloro-1,3-thiazole: A simpler thiazole derivative used in various chemical syntheses.
N-Substituted-3-chloro-2-azetidinone: These compounds have shown potential as anticonvulsant agents.
Uniqueness: 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde is unique due to the combination of the azetidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in medicinal chemistry and organic synthesis, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H7ClN2OS |
|---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2OS/c8-6-5(4-11)12-7(9-6)10-2-1-3-10/h4H,1-3H2 |
InChI Key |
FAUHIVIGASOHCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC(=C(S2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)
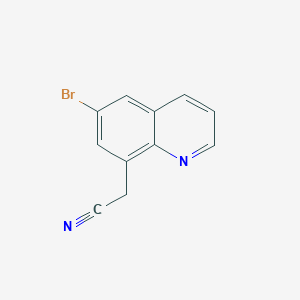
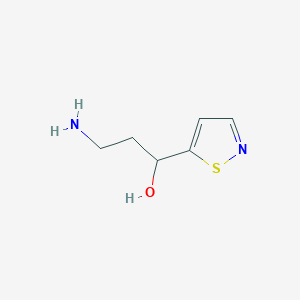
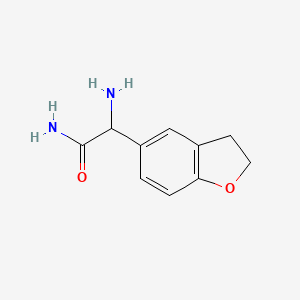
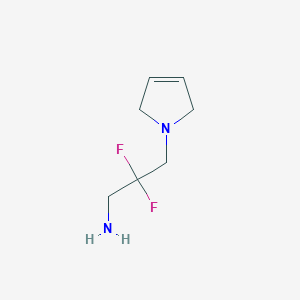

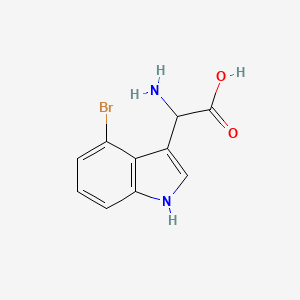
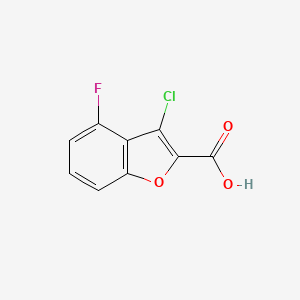
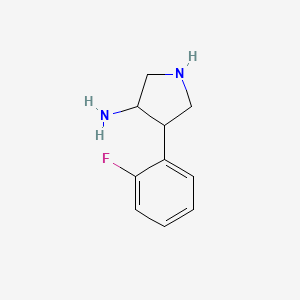
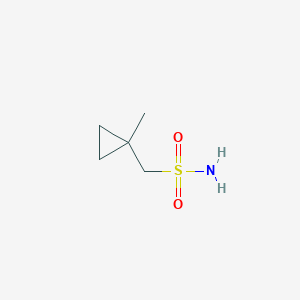

![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
![2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13174760.png)
